![molecular formula C17H13FNO2+ B13376114 1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13376114.png)
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 8-hydroxyquinoline.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 8-hydroxyquinoline in the presence of a suitable catalyst to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxoethyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
化学反应分析
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group, altering the compound’s reactivity.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction, and halogenating agents for substitution reactions. .
科学研究应用
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as sensors and fluorescent probes .
作用机制
The mechanism of action of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity by forming stable complexes. Additionally, its fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity. The oxoethyl group can also form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .
相似化合物的比较
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium can be compared with similar compounds such as:
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride: This compound shares a similar fluorophenyl and oxoethyl substitution but differs in its bipyridinium core, leading to different reactivity and applications.
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: This compound has a similar fluorophenyl group but features an imidazo[1,2-a]pyridine core, which affects its biological activity and binding properties.
2-(2-Bromo-4-fluorophenyl)acetonitrile: This compound contains a fluorophenyl group and is used in the synthesis of various organic compounds, but its acetonitrile group differentiates its reactivity from this compound.
属性
分子式 |
C17H13FNO2+ |
|---|---|
分子量 |
282.29 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2-(8-hydroxyquinolin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C17H12FNO2/c18-14-8-6-12(7-9-14)16(21)11-19-10-2-4-13-3-1-5-15(20)17(13)19/h1-10H,11H2/p+1 |
InChI 键 |
SQJYGFFMMNTCFI-UHFFFAOYSA-O |
规范 SMILES |
C1=CC2=C(C(=C1)O)[N+](=CC=C2)CC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


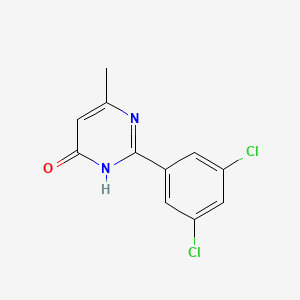
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376046.png)
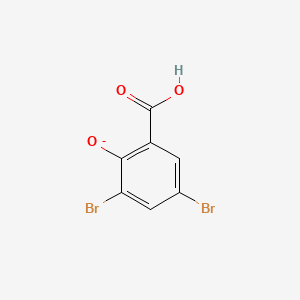
![6-methyl-N'-[1-(4-methylphenyl)ethylidene]nicotinohydrazide](/img/structure/B13376056.png)
![ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13376064.png)
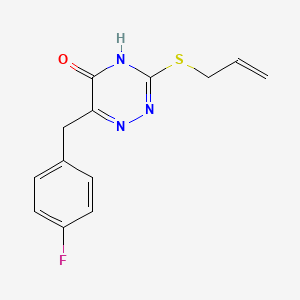
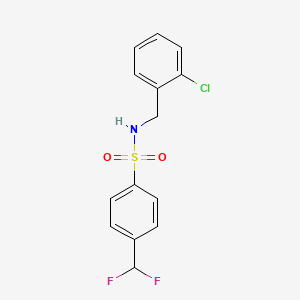
![2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B13376073.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13376077.png)
![4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13376081.png)
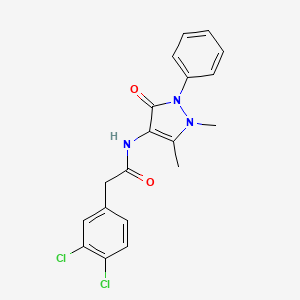
![1-(3-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376089.png)
![4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B13376107.png)
![methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13376111.png)
